Cas no 1396846-58-4 (5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride)

5-{4-(3,5-Dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride is a chemically synthesized small molecule featuring a piperazine-linked oxazole and pyran-2-one scaffold. The compound's structural design incorporates a carbonyl bridge for enhanced binding affinity, while the hydrochloride salt improves solubility and stability. Its oxazole moiety contributes to potential bioactivity, making it a candidate for pharmaceutical research, particularly in targeting enzyme inhibition or receptor modulation. The precise functionalization of the piperazine ring allows for tunable interactions with biological targets. This compound is suited for preclinical studies, offering a well-defined synthetic intermediate for further derivatization in drug discovery applications.
5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride structure
1396846-58-4 structure
Product name:5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
CAS No:1396846-58-4
MF:C16H20ClN3O4
Molecular Weight:353.800703048706
CID:5967771
PubChem ID:71782747

5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
    • 5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one:hydrochloride
    • 5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
    • VU0526091-1
    • 1396846-58-4
    • F5860-0317
    • 5-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]pyran-2-one;hydrochloride
    • AKOS026686142
    • 5-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-2H-pyran-2-one hydrochloride
    • インチ: 1S/C16H19N3O4.ClH/c1-11-14(12(2)23-17-11)9-18-5-7-19(8-6-18)16(21)13-3-4-15(20)22-10-13;/h3-4,10H,5-9H2,1-2H3;1H
    • InChIKey: VRJBIRGRTKKSDI-UHFFFAOYSA-N
    • SMILES: C1(=O)OC=C(C(N2CCN(CC3=C(C)ON=C3C)CC2)=O)C=C1.[H]Cl

計算された属性

  • 精确分子量: 353.1142338g/mol
  • 同位素质量: 353.1142338g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 537
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.9Ų

5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5860-0317-2mg
5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
1396846-58-4
2mg
$88.5 2023-09-09
Life Chemicals
F5860-0317-1mg
5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
1396846-58-4
1mg
$81.0 2023-09-09
Life Chemicals
F5860-0317-2μmol
5-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-2H-pyran-2-one hydrochloride
1396846-58-4
2μmol
$85.5 2023-09-09

5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride 関連文献

5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochlorideに関する追加情報

Introduction to 5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride (CAS No. 1396846-58-4)

The compound 5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride, identified by its CAS number 1396846-58-4, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential pharmacological applications. The unique combination of a pyranone core and a piperazine moiety linked through an oxazolyl bridge makes it a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyranone scaffold, in particular, has been extensively explored for its role in various biological processes and its ability to interact with biological targets. The presence of the 3,5-dimethyl-1,2-oxazole ring further enhances the structural diversity of this compound, contributing to its potential as a pharmacophore. This moiety has been shown to exhibit favorable properties such as improved solubility and metabolic stability, which are critical factors in drug design.

The piperazine carboxamide group in the molecular structure is another key feature that warrants detailed examination. Piperazine derivatives are well-known for their broad spectrum of biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects. The incorporation of this group into the 5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride framework suggests that it may exhibit similar pharmacological properties, making it a valuable asset in the quest for new therapeutic interventions.

In the context of modern drug discovery, the synthesis and characterization of such complex molecules are essential steps toward understanding their biological relevance. The hydrochloride salt form of this compound not only improves its solubility but also enhances its stability, making it more amenable to various biochemical assays. These attributes are particularly important when evaluating the compound's potential as an intermediate or lead structure in medicinal chemistry campaigns.

One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. The pyranone-piperazine oxazole hybrid has been implicated in several pharmacological pathways, including those involved in neurodegenerative diseases and cancer. Recent research has demonstrated that such hybrid structures can modulate key signaling pathways by interacting with specific enzymes and receptors. For instance, studies have shown that derivatives of this class can inhibit kinases and other enzymes implicated in tumor growth and progression.

The 3,5-dimethyl substitution pattern on the oxazole ring is particularly noteworthy, as it has been associated with enhanced binding affinity and selectivity. This substitution pattern can influence both the electronic properties and steric environment of the molecule, thereby affecting its interaction with biological targets. Such fine-tuning of molecular structure is crucial for achieving high efficacy while minimizing off-target effects—a cornerstone principle in contemporary drug development.

Furthermore, the hydrochloride salt form contributes to the compound's overall bioavailability by improving its dissolution rate in aqueous media. This is particularly relevant for oral administration routes, where solubility plays a critical role in drug absorption and distribution within the body. The enhanced solubility profile of this compound suggests that it may exhibit rapid onset of action and improved patient compliance compared to less soluble alternatives.

The synthesis of 5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride involves multiple steps that showcase the ingenuity of synthetic organic chemistry. Key steps include cyclization reactions to form the pyranone core, followed by functional group transformations to introduce the oxazolyl bridge and the piperazine carboxamide moiety. Each step must be meticulously optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

Advances in computational chemistry have also played a pivotal role in understanding the structural features of this compound. Molecular modeling studies can predict how it interacts with biological targets at an atomic level, providing valuable insights into its mechanism of action. These computational approaches complement traditional experimental techniques by offering rapid screening capabilities and helping to guide synthetic efforts toward more promising derivatives.

In conclusion,5-{4-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperazine-1-carbonyl}-2H-pyran-2-one hydrochloride (CAS No. 1396846-58-4) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of heterocyclic moieties and functional groups makes it a versatile scaffold for further exploration in medicinal chemistry. As research continues to uncover new biological targets and mechanisms,this compound holds significant promise as a precursor or lead structure for future drug development efforts.

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